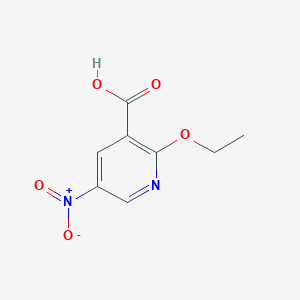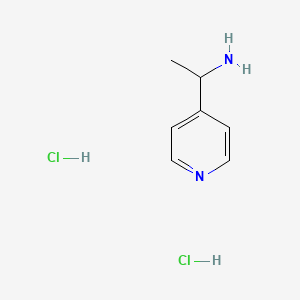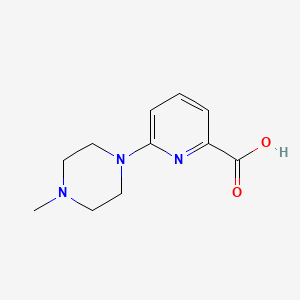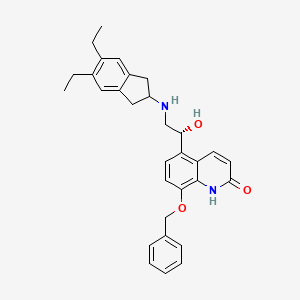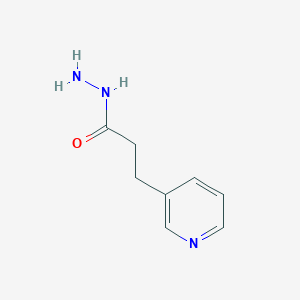
3-(2-Ethoxyethoxy)propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound related to 3-(2-Ethoxyethoxy)propanoic acid, has been achieved and its potential as an insect growth regulator has been explored . The compound was synthesized and its structure confirmed using various spectroscopic techniques such as FT-IR, NMR, and ESI-MS. The compound was tested against Galleria mellonella, showing significant insecticidal activity, which suggests its potential use in pest control .
Molecular Structure Analysis
The molecular structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, another compound structurally related to 3-(2-Ethoxyethoxy)propanoic acid, has been characterized using X-ray crystallography, spectroscopy, and DFT calculations . The study revealed that the compound crystallizes in a centrosymmetric space group and is stabilized by various intramolecular and intermolecular interactions. These interactions were quantified using Hirshfeld surface analysis, PIXEL energy, and other computational methods .
Chemical Reactions Analysis
The atmospheric degradation of 3-ethoxy-1-propanol, a compound similar to 3-(2-Ethoxyethoxy)propanoic acid, has been studied to understand its reactivity with various atmospheric radicals . The study involved kinetic measurements and product analysis using FTIR and GC-MS. The results showed that the compound reacts with Cl atoms, OH, and NO3 radicals, leading to the formation of several degradation products such as formaldehyde and ethyl formate. A reaction mechanism was proposed, highlighting the susceptibility of the methylene group adjacent to oxygen atoms to oxidative attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of these related compounds provide insights into the behavior of 3-(2-Ethoxyethoxy)propanoic acid. For instance, the reactivity of 3-ethoxy-1-propanol with atmospheric radicals suggests that similar compounds may also undergo rapid degradation in the environment, affecting their atmospheric lifetime and potential environmental impact . The structural analysis of related compounds indicates that intramolecular and intermolecular interactions can significantly influence the stability and reactivity of such molecules .
Aplicaciones Científicas De Investigación
Polymerization Initiator : 3-(2-Ethoxyethoxy)propyl lithium, derived from 1-chloro-3-(2′-ethoxyethoxy)-propane, can be used as an anion polymerization initiator. This compound is synthesized with high yield and is useful in polymer science (Chengjie Feng, 2005).
Polybenzoxazine Formation : Phloretic acid, a phenolic compound, is used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach is beneficial for a wide range of applications, including material science (Acerina Trejo-Machin et al., 2017).
Enzymatic Hydrolysis in Drug Synthesis : A novel biocatalytic approach for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, an important building block in the synthesis of PPARα and -γ agonists, has been developed. This process involves enantioselective hydrolysis and is highly interdisciplinary, combining biotechnology and chemistry (H. Deussen et al., 2003).
Spectroscopic Analysis in Astronomy : The rotational spectrum of propanoic acid, a related compound, has been studied up to 545 GHz, providing predictions for astronomical use in the millimeter and submillimeter wave ranges. This research has implications for the detection of molecules in the interstellar medium (V. Ilyushin et al., 2021).
Biomass-derived Chemical Production : 3-Hydroxypropanoic acid, a precursor to acrylic acid, can be produced by oxidizing levulinic acid with hydrogen peroxide. This method offers an efficient, chemical-catalytic approach to producing valuable chemicals from biomass-derived resources (Linglin Wu et al., 2015).
Biocatalysis for Amino Acid Derivatives : Commercial lipases have been used as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids. This biocatalytic route is efficient for producing a range of optically active compounds, highlighting its potential in pharmaceutical and chemical industries (H. Mukherjee, C. Martínez, 2011).
Mecanismo De Acción
Target of Action
3-(2-Ethoxyethoxy)propanoic acid is a type of ADC linker . ADCs, or Antibody-Drug Conjugates, are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The compound is also a PROTAC linker , used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Mode of Action
As an ADC linker, 3-(2-Ethoxyethoxy)propanoic acid connects an antibody to a cytotoxic drug . The antibody binds to specific antigens on the surface of cancer cells, allowing the cytotoxic drug to be delivered directly to the target cells . As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the target protein to be marked for degradation by the cell’s ubiquitin-proteasome system .
Biochemical Pathways
The biochemical pathways affected by 3-(2-Ethoxyethoxy)propanoic acid depend on the specific targets of the ADC or PROTAC it is part of .
Pharmacokinetics
As a component of adcs or protacs, its pharmacokinetic properties would be largely determined by the properties of the conjugated antibody or ligands .
Result of Action
The result of the action of 3-(2-Ethoxyethoxy)propanoic acid is the targeted delivery of cytotoxic drugs to cancer cells (in the case of ADCs) or the targeted degradation of specific proteins within cells (in the case of PROTACs) . This can lead to the death of cancer cells or the modulation of cellular processes, depending on the specific targets .
Action Environment
The action, efficacy, and stability of 3-(2-Ethoxyethoxy)propanoic acid are influenced by various environmental factors. These can include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific characteristics of the target cells . .
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-ethoxyethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-2-10-5-6-11-4-3-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHZPDMGMCGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13630-55-2 | |
| Record name | 3-(2-ethoxyethoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




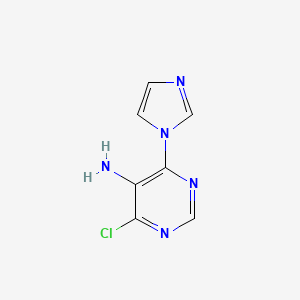
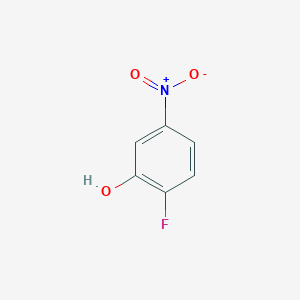

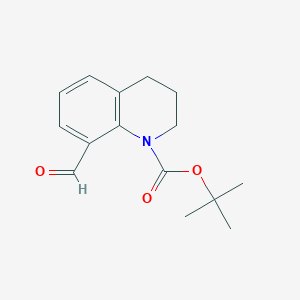
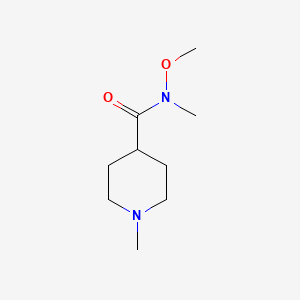
![Spiro[indoline-3,3'-piperidin]-2-one hydrochloride](/img/structure/B1323208.png)
